Propionanilide, N-(1-(1-phenylcyclohexyl)-4-piperidyl)-
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Overview
Description
Propionanilide, N-(1-(1-phenylcyclohexyl)-4-piperidyl)- is a complex organic compound that belongs to the class of arylcyclohexylamines. This compound is structurally related to phencyclidine (PCP), a well-known dissociative anesthetic. The unique structure of Propionanilide, N-(1-(1-phenylcyclohexyl)-4-piperidyl)- includes a phenyl ring, a cyclohexyl ring, and a piperidine ring, making it a tricyclic compound with significant pharmacological properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Propionanilide, N-(1-(1-phenylcyclohexyl)-4-piperidyl)- typically involves the modification of the phencyclidine structure. The process includes the following steps:
Formation of the Cyclohexyl Ring: The cyclohexyl ring is synthesized through a series of cyclization reactions.
Attachment of the Piperidine Ring: The piperidine ring is introduced through nucleophilic substitution reactions.
Incorporation of the Phenyl Ring: The phenyl ring is attached via electrophilic aromatic substitution reactions.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:
Batch Reactors: Utilized for controlled synthesis and monitoring of reaction parameters.
Purification Techniques: Methods such as recrystallization and chromatography are employed to purify the final product.
Chemical Reactions Analysis
Types of Reactions
Propionanilide, N-(1-(1-phenylcyclohexyl)-4-piperidyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones and alcohols.
Reduction: Reduction reactions yield amines and other reduced derivatives.
Substitution: Both nucleophilic and electrophilic substitution reactions are common.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Reducing Agents: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).
Substitution Reagents: Halogens, alkyl halides, and other electrophiles.
Major Products
The major products formed from these reactions include various substituted derivatives, ketones, alcohols, and amines .
Scientific Research Applications
Propionanilide, N-(1-(1-phenylcyclohexyl)-4-piperidyl)- has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of other complex organic compounds.
Biology: Studied for its effects on cellular processes and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic effects, particularly in pain management and anesthesia.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Propionanilide, N-(1-(1-phenylcyclohexyl)-4-piperidyl)- involves its interaction with the N-methyl-D-aspartate (NMDA) receptor. By acting as an NMDA receptor antagonist, it blocks the activity of this receptor, leading to altered neurotransmitter release and modulation of synaptic transmission. This results in its anesthetic and analgesic effects .
Comparison with Similar Compounds
Similar Compounds
Phencyclidine (PCP): Shares a similar tricyclic structure and pharmacological profile.
Ketamine: Another NMDA receptor antagonist with anesthetic properties.
Rolicyclidine: Similar in structure but with slightly different pharmacological effects.
Uniqueness
Propionanilide, N-(1-(1-phenylcyclohexyl)-4-piperidyl)- is unique due to its specific structural modifications, which confer distinct pharmacological properties compared to its analogs. These modifications result in variations in potency, receptor affinity, and therapeutic applications .
Properties
CAS No. |
102504-47-2 |
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Molecular Formula |
C26H34N2O |
Molecular Weight |
390.6 g/mol |
IUPAC Name |
N-phenyl-N-[1-(1-phenylcyclohexyl)piperidin-4-yl]propanamide |
InChI |
InChI=1S/C26H34N2O/c1-2-25(29)28(23-14-8-4-9-15-23)24-16-20-27(21-17-24)26(18-10-5-11-19-26)22-12-6-3-7-13-22/h3-4,6-9,12-15,24H,2,5,10-11,16-21H2,1H3 |
InChI Key |
QZPDSVXAFFEZCJ-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)N(C1CCN(CC1)C2(CCCCC2)C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
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